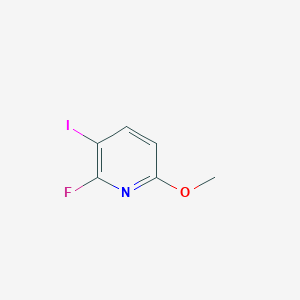

2-Fluoro-3-iodo-6-methoxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

1227177-92-5 |

|---|---|

Molecular Formula |

C6H5FINO |

Molecular Weight |

253.01 g/mol |

IUPAC Name |

2-fluoro-3-iodo-6-methoxypyridine |

InChI |

InChI=1S/C6H5FINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |

InChI Key |

WGLUCEAKXSVMJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)I)F |

Origin of Product |

United States |

The Significance of Halogenated Pyridine Scaffolds in Organic Chemistry

Halogenated pyridines are a class of organic compounds that have proven to be of immense value in the synthesis of a wide array of functional molecules. The presence of halogen atoms on the pyridine (B92270) ring significantly influences the molecule's reactivity and properties. These atoms can act as versatile handles for further chemical modifications, enabling the introduction of various functional groups through cross-coupling reactions and other transformations.

The strategic placement of halogens, such as fluorine and iodine in the case of 2-Fluoro-3-iodo-6-methoxypyridine, allows for regioselective reactions. This control is crucial in the construction of complex molecular architectures with precisely defined functionalities. The electron-withdrawing nature of halogens also modulates the electronic properties of the pyridine ring, impacting its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov This tailored reactivity makes halogenated pyridines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. acs.org

An Overview of Pyridine Derivatives in Advanced Synthetic Applications

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that are ubiquitous in natural products and synthetic materials. researchgate.net Their importance is underscored by their presence in numerous FDA-approved drugs. nih.govrsc.org The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

The development of novel synthetic methodologies has further expanded the utility of pyridine derivatives. arkat-usa.orgorganic-chemistry.org Modern techniques, including transition metal-catalyzed reactions, have opened new avenues for the efficient synthesis of highly substituted and functionalized pyridines. scitechdaily.com These advancements have enabled researchers to design and create complex molecules with specific biological activities or material properties. The versatility of pyridine derivatives extends to their use as ligands in organometallic chemistry and as key components in the creation of functional nanomaterials. nih.gov

The Research Rationale for 2 Fluoro 3 Iodo 6 Methoxypyridine

Strategies for Regioselective Introduction of Halogen and Methoxy Substituents

The strategic placement of halogen and methoxy groups on the pyridine ring is a fundamental aspect of synthesizing the target compound and its analogues. Various methodologies have been developed to control the position of these substituents, thereby enabling access to a wide array of functionalized pyridines.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluorinated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into a pyridine ring. acs.org This reaction typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. core.ac.uk The fluorine atom, once installed, can itself serve as a leaving group in subsequent SNAr reactions, although it is generally less labile than other halogens like chlorine or bromine under many conditions. acs.orgresearchgate.net

The synthesis of 2-fluoropyridines can be achieved from various precursors. For instance, 2-chloro- and 2-bromopyridines can react with fluoride sources, often requiring elevated temperatures. acs.org Another approach involves the use of 2-nitro- or 2-trialkylammonium pyridines as effective precursors for 2-fluoropyridines. acs.org A notable method for the direct C-H fluorination of pyridines employs AgF2, offering a route that is tolerant of various functional groups. acs.org The introduction of a methoxy group can influence the electronic properties of the pyridine ring, thereby affecting the feasibility and regioselectivity of SNAr reactions.

The general mechanism of SNAr involves a two-step addition-elimination process. A nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate, followed by the departure of the leaving group to restore aromaticity. core.ac.uk The rate of this reaction is influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring.

Table 1: Comparison of Precursors for 2-Fluoropyridine Synthesis via SNAr This table is for illustrative purposes and specific reaction conditions and yields will vary based on the full substitution pattern of the pyridine ring and the specific reagents used.

| Precursor | Typical Leaving Group | General Reaction Conditions | Reference |

| 2-Halopyridine | Cl, Br | Elevated temperatures, fluoride source (e.g., KF, CsF) | acs.org |

| 2-Nitropyridine | NO₂ | Nucleophilic fluoride source | acs.org |

| 2-Trialkylammonium pyridine | NR₃⁺ | Nucleophilic fluoride source | acs.org |

| Pyridine (Direct C-H Fluorination) | H | AgF₂ | acs.org |

Directed Halogenation Protocols for Iodopyridines

The introduction of an iodine atom at a specific position on the pyridine ring can be achieved through directed halogenation. These methods often utilize the directing effect of existing substituents to control the regioselectivity of the iodination reaction. Electrophilic aromatic substitution (EAS) reactions on the electron-deficient pyridine ring are generally challenging and often require harsh conditions. chemrxiv.org

One innovative approach involves a ring-opening, halogenation, and ring-closing sequence. This strategy temporarily converts the pyridine into a more reactive azatriene intermediate, known as a Zincke imine, which readily undergoes regioselective halogenation with reagents like N-iodosuccinimide (NIS). chemrxiv.orgnsf.gov This method has been shown to be effective for the 3-selective halogenation of a range of substituted pyridines. chemrxiv.org

Another strategy is the use of metalation-halogenation sequences. This involves the deprotonation of the pyridine ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source (e.g., I₂). The regioselectivity of this process is often directed by a substituent that can coordinate to the base. chemrxiv.org

Directed Ortho-Metalation (DoM) in Substituted Pyridine Synthesis

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of substituted pyridines. wikipedia.orgnumberanalytics.com This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Deprotometalation Utilizing Organolithium Reagents (e.g., Mesityllithium, n-BuLi, LDA)

The choice of organolithium reagent is crucial for successful DoM. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and lithium diisopropylamide (LDA). nih.govnih.gov These strong bases are capable of deprotonating the relatively non-acidic C-H bonds of the pyridine ring. nih.gov The reaction is often carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF). harvard.edu

The use of LDA can be advantageous in some cases as it is a non-nucleophilic base, which can prevent unwanted side reactions. znaturforsch.com Mesityllithium, a sterically hindered organolithium reagent, can also be employed to achieve specific regioselectivity. The selection of the appropriate organolithium reagent and reaction conditions is critical to avoid side reactions such as addition of the organolithium to the pyridine ring. harvard.eduambeed.com

Influence of the Methoxy Group on Metalation Regioselectivity

The methoxy group is a powerful directing group in DoM reactions. wikipedia.orgorganic-chemistry.org It can direct the metalation to the adjacent ortho position through its ability to coordinate with the lithium atom of the organolithium reagent. wikipedia.org This coordination stabilizes the transition state for deprotonation at the ortho position, leading to high regioselectivity.

In the case of 2-methoxypyridine (B126380), metalation can be directed to the 3-position. However, the outcome can be influenced by the reaction conditions and the base used. For example, the presence of a Lewis acid like BF₃·OEt₂ can alter the regioselectivity of the metalation of 2-methoxypyridine with TMPMgCl·LiCl, favoring deprotonation at the 6-position instead of the 3-position. znaturforsch.com This is attributed to the coordination of the Lewis acid to the pyridine nitrogen, which increases the acidity of the C6-H and sterically hinders coordination of the base at the methoxy group. znaturforsch.com

The interplay between different directing groups on the pyridine ring can lead to complex regiochemical outcomes. For instance, in 3-amino-5-methoxypyridine, regioselective metalation at the 4-position has been achieved, demonstrating the synergistic or competitive effects of multiple substituents. acs.org

Table 2: Influence of Methoxy Group on Directed Ortho-Metalation of Pyridines This table provides illustrative examples and the actual outcomes can be influenced by specific reagents and conditions.

| Substrate | Base | Directing Group Effect | Primary Metalation Site | Reference |

| Anisole (for comparison) | n-BuLi | Methoxy directs ortho | Ortho to methoxy | wikipedia.org |

| 2-Methoxypyridine | (tBu(R)N)₃Al·3LiCl | Methoxy directs to C3 | 3-position | znaturforsch.com |

| 2-Methoxypyridine | TMPMgCl·LiCl / BF₃·OEt₂ | BF₃ coordination to N directs to C6 | 6-position | znaturforsch.com |

| 3-Amino-5-methoxypyridine | Not specified | Combined effect of amino and methoxy | 4-position | acs.org |

Application of Mixed Lithium-Zinc Bases in Deprotometalation

The use of mixed lithium-zinc bases has proven to be an effective method for the deprotometalation of substituted pyridines. researchgate.net A combination of ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine) and LiTMP (TMP = 2,2,6,6-tetramethylpiperidino) in a 1:3 ratio creates a potent 'superbase'. researchgate.net This reagent is more reactive than either LiTMP or Zn(TMP)₂ alone, allowing for efficient functionalization of sensitive aromatic heterocycles. researchgate.net

For instance, various methoxy- and fluoro-substituted pyridines have been successfully deprotometalated at room temperature in tetrahydrofuran (THF) using this mixed base, followed by quenching with iodine to introduce an iodine atom. researchgate.net Research has shown that this method can achieve regioselective functionalization. For example, 4-methoxy-, 2-methoxy-, 2,6-dimethoxy-, 2-fluoro-, and 2,6-difluoropyridine (B73466) are functionalized at the 3-position, while 3-methoxy- and 2,3-dimethoxypyridine (B17369) are functionalized at the 4-position. researchgate.net

This methodology has also been applied to more complex systems. For example, deprotometalation of 1-aryl-1H-benzotriazoles and -indazoles has been studied using a similar mixed base system. nih.gov In the case of 2-substituted quinolines, deprotometalation with a lithium-zinc base followed by iodination has been used to introduce iodine at specific positions, depending on the nature of the substituent. researchgate.netrsc.org

Table 1: Deprotometalation of Substituted Pyridines with a Mixed Lithium-Zinc Base

| Substrate | Position of Functionalization | Reference |

| 4-Methoxypyridine | 3 | researchgate.net |

| 2-Methoxypyridine | 3 | researchgate.net |

| 2,6-Dimethoxypyridine | 3 | researchgate.net |

| 2-Fluoropyridine | 3 | researchgate.net |

| 2,6-Difluoropyridine | 3 | researchgate.net |

| 3-Methoxypyridine | 4 | researchgate.net |

| 2,3-Dimethoxypyridine | 4 | researchgate.net |

Halogen-Metal Exchange Reactions for Pyridine Functionalization

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents, which are key intermediates in the synthesis of functionalized pyridines.

Lithium-halogen exchange is a widely used method for generating organolithium reagents from organic halides. byu.eduwikipedia.org This reaction typically involves treating an aryl or alkyl halide with an organolithium reagent like n-butyllithium (nBuLi) at low temperatures in an inert solvent. byu.edu The exchange rate is generally faster for iodine than for bromine or chlorine. wikipedia.org

For pyridyl systems, this reaction can be sensitive. For instance, lithium-halogen exchange on bromopyridines often requires very low temperatures (e.g., -100 °C in THF) to prevent side reactions such as rearrangement or addition to the pyridine ring. researchgate.net However, successful and selective exchange has been achieved. For example, 2,5-dibromopyridine (B19318) can undergo selective lithium-halogen exchange. acs.org The resulting lithiated pyridines can then be reacted with various electrophiles to introduce a wide range of functional groups.

A significant development has been the use of non-ethereal solvents like dichloromethane (B109758) for lithium-halogen exchange, which can prevent undesired side reactions often observed with ethereal solvents. byu.edu

Magnesium-halogen exchange offers an alternative route to pyridyl organometallic reagents, often with improved thermal stability compared to their lithium counterparts. thieme-connect.com The direct reaction of pyridyl halides with magnesium metal can be challenging, but the use of organomagnesium reagents like isopropylmagnesium chloride (iPrMgCl) facilitates the exchange. researchgate.netthieme-connect.com This method can be performed at higher temperatures than lithium-halogen exchange, making it more practical for larger-scale synthesis. researchgate.netthieme-connect.com

The use of iPrMgCl in THF at room temperature has been successfully applied to 2-, 3-, and 4-bromopyridines, as well as various dibromopyridines with high regioselectivity. researchgate.net The addition of lithium chloride (LiCl) to form iPrMgCl·LiCl can further enhance the rate and efficiency of the exchange, allowing it to proceed under milder conditions and tolerate a wider range of functional groups. clockss.org This has been demonstrated in the synthesis of highly substituted pyridines. clockss.org

The resulting pyridyl Grignard reagents are valuable intermediates that can be used in subsequent reactions, such as the synthesis of pyridylboranes. thieme-connect.com The stability of the resulting Grignard reagent is influenced by the stability of the corresponding carbanion, which generally follows the order sp > sp² > sp³. acs.org

Table 2: Comparison of Halogen-Metal Exchange Methods for Pyridines

| Method | Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| Lithium-Halogen Exchange | n-Butyllithium | Low temperature (-100 °C to -40 °C) in ether or THF | Fast reaction | Requires very low temperatures, potential for side reactions | researchgate.netthieme-connect.com |

| Magnesium-Halogen Exchange | Isopropylmagnesium chloride | Room temperature in THF | Higher thermal stability of intermediates, milder conditions | Slower than lithium exchange | researchgate.netthieme-connect.com |

| LiCl-Mediated Mg-Halogen Exchange | iPrMgCl·LiCl | Mild conditions (0 °C to room temperature) | Broader functional group tolerance, enhanced reactivity | Requires preparation of the mixed reagent | clockss.org |

Palladium-Catalyzed Functionalization and Coupling Strategies

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of pyridyl halides.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing biaryl and heterobiaryl systems by coupling pyridylboronic acids or their esters with aryl or heteroaryl halides. acs.orgacs.org This reaction is catalyzed by palladium complexes and typically requires a base. nobelprize.org Various palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃/P(t-Bu)₃, have been employed, allowing the reaction to proceed under a range of conditions, often at room temperature. acs.org

This methodology has proven effective for coupling a wide variety of aryl halides with pyridylboronic acids, including those bearing sensitive functional groups like primary amines, without the need for protecting groups. acs.orgsigmaaldrich.com The choice of catalyst and reaction conditions can be optimized for specific substrates to achieve high yields. acs.org For example, the use of 3-pyridylboroxin has been shown to be an effective coupling partner for a range of aryl halides. acs.org

The Balz-Schiemann reaction provides a classic route to aryl fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. wikipedia.orgscientificupdate.com This reaction can be applied to the synthesis of fluoropyridines. nii.ac.jp The process involves diazotization of an aminopyridine in the presence of HBF₄ to form the corresponding pyridyldiazonium tetrafluoroborate, which is then thermally decomposed to yield the fluoropyridine. scientificupdate.com

While the traditional method often requires high temperatures and the isolation of the potentially unstable diazonium salt, modifications have been developed to improve safety and efficiency. scientificupdate.com These include performing the reaction in different solvents, such as chlorobenzene (B131634) or hexane, which can allow for lower reaction temperatures. acs.org Innovations also include the use of other fluoride sources and in situ generation of the diazonium salt to avoid its isolation. wikipedia.orgscientificupdate.com For heteroaromatic systems, this reaction has been successfully applied to produce compounds like ethyl 3-fluoroisonicotinate. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions provide a versatile platform for the synthesis of complex substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. libretexts.orgfishersci.ie For this compound, this reaction enables the formation of a new carbon-carbon bond at the C3 position by coupling with a variety of boronic acids or their derivatives. libretexts.orgfishersci.ie

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these transformations.

Pyridinylboronic acids and their corresponding esters are key intermediates in the Suzuki-Miyaura cross-coupling reactions of pyridine-containing compounds. dergipark.org.tr While boronic acids are widely used, they can be prone to decomposition, particularly for heteroaromatic systems. nih.gov Boronic esters, such as pinacol (B44631) esters, often exhibit greater stability and are frequently employed as alternatives. frontierspecialtychemicals.com The in situ hydrolysis of these esters under the reaction conditions generates the active boronic acid species required for transmetalation. nih.gov

For instance, the coupling of this compound with a suitable pyridinylboronic acid or ester would yield a bipyridine structure. The synthesis of novel pyridinylboronic acids, such as 6-chloro-2-methoxypyridin-3-ylboronic acid, and their subsequent use in Suzuki-Miyaura reactions have been reported to produce new heterobiaryl compounds. dergipark.org.tr

Table 1: Examples of Pyridinylboronic Acid and Ester Intermediates

| Compound | Structure | Application |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | Synthesis of new heterobiaryls via Suzuki-Miyaura coupling. dergipark.org.tr | |

| 2-Ethoxypyridin-3-ylboronic acid | Used as a coupling partner in Suzuki reactions to form substituted bipyridines. dergipark.org.tr | |

| 2-Pyridyl N-methyliminodiacetic acid (MIDA) boronate | Air-stable and isolable 2-pyridyl borane (B79455) used in cross-coupling reactions. nih.gov |

A significant challenge in the Suzuki-Miyaura coupling of 2-substituted pyridines is the inherent instability of the corresponding 2-pyridyl boronic acids. nih.govresearchgate.net This instability often leads to low yields and reproducibility issues due to facile protodeboronation. nih.gov The electron-deficient nature of the pyridine ring, particularly at the 2-position, exacerbates this problem. nih.govresearchgate.net

To overcome these challenges, several strategies have been developed. One approach involves the use of more stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates. nih.gov These air-stable, crystalline solids can undergo slow release of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable intermediate and minimizing decomposition. nih.gov Another strategy involves the use of specific ligands and additives, such as copper(I) salts, which can facilitate the transmetalation step and improve reaction outcomes. researchgate.net The development of aminostabilised boronates, like those derived from N-phenyldiethanolamine, also offers a solution by creating an intramolecular dative bond between nitrogen and boron, thereby enhancing stability. researchgate.net

The Negishi cross-coupling reaction provides an alternative and often complementary method to the Suzuki-Miyaura reaction for C-C bond formation. units.it This reaction utilizes organozinc reagents, which are known for their high functional group tolerance. units.it The formation of organozinc reagents can be achieved through the direct insertion of zinc metal into an organohalide or by transmetalation from other organometallic species. nih.gov

In the context of this compound, a Negishi coupling would involve the preparation of an organozinc reagent from a suitable coupling partner, followed by a palladium- or nickel-catalyzed reaction with the iodo-pyridine. The reactivity of organozinc reagents can be influenced by the method of their preparation and the presence of additives like lithium chloride, which aids in the solubilization of organozinc intermediates. nih.gov While aryl bromides are commonly used to prepare the organozinc reagent, aryl iodides can also be employed. researchgate.net

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron compounds (boronic acids, esters) libretexts.org | Organozinc reagents units.it |

| Advantages | Low toxicity of boron reagents, wide availability. fishersci.ie | High functional group tolerance. units.it |

| Challenges | Instability of some boronic acids, especially 2-pyridyl derivatives. nih.gov | Sensitivity of organozinc reagents to air and moisture. libretexts.org |

As an alternative to overcome the limitations of 2-pyridyl boronic acids in Suzuki-Miyaura couplings, palladium-catalyzed desulfinylative cross-coupling using pyridine sulfinates has emerged as a powerful strategy. nih.govsigmaaldrich.com Pyridine sulfinates are stable, easy-to-prepare nucleophilic coupling partners. nih.gov

The reaction proceeds via a mechanism where a palladium(0) catalyst undergoes oxidative addition to the aryl halide. This is followed by transmetalation with the pyridine sulfinate and subsequent extrusion of sulfur dioxide to form the biaryl product. acs.orgnih.gov Mechanistic studies have revealed that for pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex is the resting state of the catalyst, and the rate-limiting step is the loss of SO₂ from this complex. acs.orgnih.gov This methodology has proven to be highly effective for a broad range of (hetero)aryl halides, offering a reliable route to linked pyridines. nih.govacs.org

Reductive cross-coupling presents a distinct approach by enabling the coupling of two different electrophiles, such as an aryl iodide and a bromopyridine. nih.gov In this process, a reducing agent, like a formate (B1220265) salt, facilitates a formal cross-coupling reaction through a hydrogen transfer mechanism. nih.gov

For the coupling of a compound like this compound, this method could potentially be applied by reacting it with another aryl or heteroaryl halide in the presence of a suitable transition metal catalyst and a formate source. Catalytic systems based on both homogeneous rhodium and heterogeneous palladium have been shown to be effective for the formate-mediated reductive cross-coupling of aryl iodides with bromopyridines, demonstrating good chemoselectivity for the desired biaryl product. nih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Nucleophilic Substitution Reactivity of Halogenated Pyridines

The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) reactions is a well-established area of study. The positions of the halogen atoms on the pyridine ring, along with the electronic nature of other substituents, significantly influence the rate and regioselectivity of these reactions. In the case of this compound, the presence of two different halogens at the 2- and 3-positions, and a methoxy group at the 6-position, creates a nuanced reactivity profile.

For this compound, nucleophilic attack would be expected to preferentially occur at the 2-position, leading to the displacement of the fluoride ion. The electron-withdrawing nature of the fluorine and the ring nitrogen atom activates this position towards nucleophilic attack. The methoxy group at the 6-position, being an electron-donating group, can modulate the reactivity of the ring.

While specific experimental data on the nucleophilic substitution reactions of this compound is not extensively documented in the literature, we can infer its likely reactivity based on studies of related compounds. For instance, studies on other 2-fluoropyridines have shown that they readily undergo SNAr reactions with various nucleophiles. nih.gov The reaction of 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) with nucleophiles like hydroxide, methoxide, and ammonia (B1221849) results in substitution at the 2-position. rsc.org

A representative, albeit hypothetical, reaction is shown below:

Where Nu- represents a nucleophile.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridines

| Halogenated Pyridine | Nucleophile | Product | Reference |

| 2-Fluoropyridine | Secondary Amine | 2-(Dialkylamino)pyridine | nih.gov |

| 2,3,5,6-Tetrafluoro-4-iodopyridine | Ammonia | 2-Amino-3,5,6-trifluoro-4-iodopyridine | rsc.org |

| 2-Fluoro-3-benzyloxypyridine | Various Nucleophiles | 2-Substituted-3-benzyloxypyridine | nih.gov |

This table presents examples of SNAr reactions on related fluoropyridine systems to illustrate the expected reactivity pattern.

Halogen Bonding Interactions in Pyridine Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov This interaction, denoted as R-X···Y (where X is the halogen and Y is the Lewis base), has gained significant attention for its role in crystal engineering, supramolecular chemistry, and biological systems. The iodine atom, being large and highly polarizable, is a particularly effective halogen bond donor. nih.gov

Formation and Characterization of N···I Halogen-Bonded Complexes

In the context of this compound, the iodine atom at the 3-position can act as a halogen bond donor, forming complexes with Lewis basic nitrogen atoms of other molecules, such as other pyridine derivatives. This results in the formation of an N···I halogen bond. The strength and geometry of these complexes are influenced by the electronic environment of both the halogen bond donor and acceptor.

The formation of such complexes can be characterized by various spectroscopic and crystallographic techniques. In the solid state, X-ray crystallography can provide precise information on the N···I distance and the C-I···N angle, which is typically close to linear (180°). In solution, techniques like NMR spectroscopy can be used to study the formation of these complexes, with changes in the chemical shifts of the atoms involved upon complexation providing evidence for the interaction. acs.org

For pyridine derivatives, the formation of [N–I–N]+ halogen-bonded complexes has been studied, where an iodine cation is bridged between two pyridine nitrogen atoms. acs.org While this compound is a neutral molecule, the principles governing the formation of N···I bonds are similar. The electrophilic region on the iodine atom, known as the σ-hole, interacts with the lone pair of electrons on the nitrogen atom of a Lewis base.

The strength of the halogen bond can be tuned by the substituents on the pyridine ring. Electron-withdrawing groups on the iodo-substituted pyridine would enhance the electrophilicity of the iodine's σ-hole, leading to a stronger halogen bond. Conversely, electron-donating groups on the nitrogen-containing Lewis base would increase its basicity and strengthen the interaction. In this compound, the electron-withdrawing fluorine atom would be expected to enhance the halogen bond donating capacity of the iodine atom.

Table 2: Characterization Data for Representative N···I Halogen-Bonded Complexes

| Halogen Bond Donor | Halogen Bond Acceptor | N···I Distance (Å) | C-I···N Angle (°) | Method | Reference |

| N-Iodosuccinimide | Pyridine | - | - | DFT, NMR | nih.gov |

| 2-Iodopyridine | Iodine Monochloride | - | - | Theoretical, NMR | ju.edu.jo |

| [Bis(pyridine)iodine]+ | - | - | - | 15N NMR | acs.org |

This table provides examples of systems where N···I halogen bonds have been characterized, illustrating the types of data used to study these interactions. Specific data for this compound is not available.

Applications and Advanced Materials Chemistry of 2 Fluoro 3 Iodo 6 Methoxypyridine As a Versatile Building Block

Utility in the Synthesis of Complex Organic Molecules

2-Fluoro-3-iodo-6-methoxypyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of more complex organic molecules. sigmaaldrich.com The strategic placement of three different substituents—a fluorine atom, an iodine atom, and a methoxy (B1213986) group—on the pyridine (B92270) ring imparts a unique chemical reactivity profile, allowing for selective and sequential transformations. The presence of both fluorine and iodine atoms is particularly significant as they can be selectively targeted in various cross-coupling reactions. chemimpex.com This dual halogenation allows chemists to introduce different molecular fragments at specific positions on the pyridine core.

The distinct electronic properties of the fluoro and iodo groups, along with the methoxy group, influence the reactivity of the pyridine ring, making it a valuable intermediate for constructing elaborate molecular architectures. sigmaaldrich.com Halogenated pyridine derivatives are recognized as essential building blocks for creating a variety of bioactive molecules. chemimpex.com The ability to participate in reactions such as nucleophilic substitution and palladium-catalyzed couplings makes these compounds instrumental in modern organic synthesis. smolecule.com For instance, the iodine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can influence the compound's biological activity and metabolic stability in the final product.

Role in Medicinal Chemistry Research as a Core Scaffold

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous natural and synthetic compounds with diverse biological activities. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents. The fluorine atom, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity.

Precursor for Bioactive Heterocyclic Compounds

This compound is a key precursor for the synthesis of a wide range of bioactive heterocyclic compounds. Its unique combination of functional groups allows for its elaboration into more complex structures with potential therapeutic applications. The field of medicinal chemistry increasingly relies on fluorinated building blocks to create novel compounds with enhanced biological activity. semanticscholar.orgencyclopedia.pub Fused heterocyclic systems, which can be synthesized from highly substituted pyridines, are of significant interest due to their diverse pharmacological profiles. nih.gov The development of compounds containing fluorine is a growing area of research, as the inclusion of fluorine can significantly impact a molecule's physical and biological properties. semanticscholar.org

Intermediates in Pharmaceutical Synthesis

Halogenated pyridines are crucial intermediates in the synthesis of various pharmaceuticals. chemimpex.comnbinno.com They serve as foundational structures that can be modified to produce a wide array of active pharmaceutical ingredients (APIs). nbinno.com The presence of multiple reactive sites on a molecule like this compound allows for a modular approach to drug design, where different functionalities can be introduced to optimize pharmacological activity. This step-wise modification is a cornerstone of modern drug discovery and development. The demand for versatile building blocks like fluorinated pyridines is driven by the need to create new drugs targeting a range of diseases. chemimpex.com

Design and Synthesis of Nicotinic Acetylcholine Receptor Ligands

The pyridine ring is a core component of many ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are targets for drugs aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction. nih.govnih.gov Research has shown that substituted pyridyl ethers can exhibit high affinity and selectivity for specific nAChR subtypes. nih.gov

For example, the synthesis of potent nAChR ligands has been accomplished using precursors that are structurally similar to this compound. The strategic placement of substituents on the pyridine ring is crucial for achieving the desired binding affinity and functional activity at the receptor. The table below illustrates examples of substituted pyridines that have been investigated as nAChR ligands.

| Compound Name | Receptor Subtype Affinity | Reference |

| 3-[2(S)-2-azetidinylmethoxy]pyridine (A-85380) | α4β2 nAChR | nih.govnih.gov |

| 2′-Fluoro-3′-(4″-pyridinyl)deschloroepibatidine | α4β2-nAChR | acs.org |

| 2′-Fluoro-3′-(3″-pyridinyl)deschloroepibatidine | α4β2-nAChR | acs.org |

Application in the Development of Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in the field of oncology. ed.ac.uk Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from substituted pyridines, has been identified as a potent core for kinase inhibitors. nih.gov These compounds have shown efficacy against various protein tyrosine kinases. nih.gov The development of selective kinase inhibitors often involves the strategic functionalization of a core scaffold to optimize interactions with the target enzyme. The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel kinase inhibitors.

Potential in Agrochemical and Crop Protection Chemical Development

The unique properties of fluorine-containing compounds have also been leveraged in the agrochemical industry. semanticscholar.org The introduction of fluorine or a fluorine-containing moiety can significantly alter the biological activity and physical properties of a molecule, leading to the development of more effective and selective pesticides and herbicides. semanticscholar.org Pyridine-based structures are common in a variety of agrochemicals. The ability to fine-tune the properties of these compounds through the introduction of different substituents is a key aspect of agrochemical research. Therefore, this compound represents a valuable building block for the discovery of new crop protection agents. chemimpex.com

Emerging Applications in Functional Organic Materials Science of this compound as a Versatile Building Block

The unique substitution pattern of this compound, featuring electronically distinct halogen atoms and a methoxy group, renders it a highly valuable precursor in the synthesis of advanced functional organic materials. The strategic positioning of the fluoro, iodo, and methoxy groups on the pyridine ring allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties.

Preparation of Crown-Ether-Bipyridines

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. The incorporation of bipyridine units into crown ether frameworks leads to the development of sophisticated sensor molecules and smart materials, where the binding event can be signaled by a change in the optical or electrochemical properties of the bipyridine moiety.

The synthesis of crown-ether-bipyridines from this compound can be envisioned through a multi-step process that leverages the differential reactivity of the halogen substituents. The iodine atom, being more susceptible to palladium-catalyzed cross-coupling reactions than the fluorine atom, serves as a key reactive handle.

A plausible synthetic route would involve an initial Ullmann or Suzuki-Miyaura homocoupling reaction of this compound to form the corresponding 2,2'-bipyridine derivative. This reaction would proceed under standard palladium catalysis, selectively coupling at the iodo-substituted position. The resulting fluorinated and methoxylated bipyridine can then undergo nucleophilic aromatic substitution (SNAr) at the fluoro-positions with a suitable diol, such as a polyethylene glycol derivative, in the presence of a strong base to construct the crown ether ring.

Table 1: Proposed Reaction Conditions for the Synthesis of a Crown-Ether-Bipyridine from this compound

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Ullmann Homocoupling | This compound, Cu powder, DMF, heat | 2,2'-Difluoro-3,3'-dimethoxy-6,6'-bipyridine |

| 2 | Crown Ether Formation (SNAr) | 2,2'-Difluoro-3,3'-dimethoxy-6,6'-bipyridine, Polyethylene glycol, NaH, THF | Crown-Ether-Bipyridine |

Synthesis of Viologen Derivatives

Viologens, or 4,4'-bipyridinium salts, are a class of organic compounds that exhibit intense and reversible color changes upon reduction and oxidation. This electrochromic behavior has led to their widespread application in smart windows, displays, and molecular switches.

The synthesis of viologen derivatives from this compound would similarly commence with the formation of a bipyridine core, followed by quaternization of the pyridine nitrogen atoms. A Negishi or Stille cross-coupling reaction could be employed to first synthesize a 4,4'-bipyridine scaffold. For instance, the reaction of this compound with a suitable organozinc or organotin reagent derived from another pyridine derivative would yield the desired bipyridine.

Subsequent N-alkylation of the resulting functionalized 4,4'-bipyridine with alkyl halides, such as methyl iodide or benzyl bromide, would afford the corresponding viologen derivative. The electronic properties of the resulting viologen can be finely tuned by the nature of the substituents on the pyridine rings and the alkyl groups on the nitrogen atoms.

Table 2: Proposed Synthesis of a Viologen Derivative

| Step | Reaction Type | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Stille Cross-Coupling | This compound | 4-(Tributylstannyl)pyridine, Pd(PPh3)4, Toluene, reflux | 2-Fluoro-6-methoxy-3-(pyridin-4-yl)pyridine |

| 2 | N-Alkylation | 2-Fluoro-6-methoxy-3-(pyridin-4-yl)pyridine | Methyl iodide, Acetonitrile, reflux | 1-Methyl-4-(2-fluoro-6-methoxy-3-pyridyl)pyridinium iodide |

Advanced Spectroscopic and Structural Characterization of Derived Systems

The comprehensive characterization of novel pyridine-based materials is crucial for understanding their structure-property relationships and for guiding the design of next-generation functional materials.

X-Ray Crystallography of Complex Pyridine-Based Architectures

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline materials. For complex pyridine-based architectures, such as the crown-ether-bipyridines and viologens derived from this compound, X-ray crystallography provides invaluable insights into their molecular conformation, intermolecular interactions, and packing in the solid state.

In the case of a crown-ether-bipyridine complexed with a metal cation, X-ray diffraction can reveal the precise coordination geometry of the metal ion within the crown ether cavity and the conformational changes induced in the bipyridine unit upon binding. This information is critical for understanding the mechanism of ion sensing.

For viologen derivatives, X-ray crystallography can elucidate the solid-state packing of the cationic molecules and their counter-anions. The planarity of the bipyridine unit and the torsion angle between the two pyridine rings are key structural parameters that influence the electronic communication between the rings and, consequently, the electrochromic properties of the material.

Table 3: Representative Crystallographic Data for a Hypothetical Metal Complex of a Bipyridine Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| β (°) | 98.76(1) |

| Volume (Å3) | 1978.9(1) |

| Z | 4 |

| R-factor | 0.045 |

The structural data obtained from X-ray crystallography, combined with spectroscopic and electrochemical characterization, provides a complete picture of the properties of these advanced materials, paving the way for their application in diverse fields of materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodo-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated pyridines often involves sequential functionalization. For example, fluorination and iodination can be achieved via electrophilic substitution or cross-coupling. A nickel-catalyzed reductive coupling protocol (as demonstrated for dimethylbipyridines using 2-halomethylpyridines) may be adapted to introduce iodine at the 3-position . Fluorination at the 2-position could utilize potassium fluoride in DMSO, as seen in the synthesis of related fluoropyridines . Methoxy groups are typically introduced via nucleophilic substitution using methanol under basic conditions. Reaction optimization should prioritize temperature control (e.g., 80–120°C) and catalyst selection (e.g., NiCl₂ for coupling) to minimize side reactions like dehalogenation .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- FTIR/Raman : The C-F stretch (1050–1250 cm⁻¹) and C-I stretch (500–700 cm⁻¹) are key markers. Methoxy C-O stretches appear near 1200–1300 cm⁻¹. B3LYP or B3PW91 quantum chemical calculations can simulate spectra for comparison with experimental data, as done for 2-chloro-6-methylpyridine derivatives .

- NMR : will show a singlet for the 2-fluoro group (δ −120 to −140 ppm). distinguishes the methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm), with coupling patterns revealing substituent positions .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The 3-iodo group is highly reactive in Suzuki-Miyaura or Ullmann couplings due to iodine’s polarizability. For example, 3-iodopyridines undergo regiocontrolled coupling with boronic acids using Pd catalysts . The 2-fluoro group is less reactive but can participate in SNAr reactions under strong basic conditions (e.g., KHMDS in THF). The methoxy group at the 6-position may direct electrophilic substitution to the 4-position via resonance effects, as seen in methoxypyridine derivatives .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its regioselectivity in cross-coupling reactions?

- Methodological Answer : Computational studies (DFT or NBO analysis) can map electron density and frontier molecular orbitals. The methoxy group donates electron density via resonance, activating the 4-position for electrophilic attack. Fluorine’s electronegativity deactivates the 2-position, while iodine’s polarizability enhances oxidative addition in cross-coupling. For example, regiocontrolled polyarylation of pyridines has been achieved by leveraging electronic directing effects . Experimental validation could involve competitive coupling reactions with substituted boronic acids under controlled Pd/ligand systems.

Q. What computational models predict the binding affinity of this compound with biological targets (e.g., kinases or tau proteins)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can assess interactions with proteins like tau, where halogen bonds (C-I⋯O/N) may stabilize binding. For instance, iodinated compounds have been explored as tau imaging agents due to their high electron density . Pharmacophore modeling should account for fluorine’s hydrophobic character and methoxy’s H-bond acceptor potential. Validate predictions with SPR or fluorescence polarization assays using recombinant proteins.

Q. How can isotopic labeling (e.g., or ) of this compound enable mechanistic studies in drug discovery?

- Methodological Answer : Radiolabeling via halogen exchange (e.g., for iodine) or nucleophilic fluorination () allows tracking biodistribution and metabolism. For example, -labeled pyridines are used in PET imaging . Optimize labeling efficiency using crown ethers (for incorporation) or Cu-catalyzed isotope exchange . Validate purity via radio-HPLC and correlate in vivo data with computational ADME predictions.

Contradictions and Limitations in Current Evidence

- Synthesis : While nickel catalysts are effective for coupling (e.g., dimethylbipyridines) , competing dehalogenation may occur with iodine, necessitating alternative catalysts like Pd or Cu .

- Spectroscopy : Discrepancies between experimental and calculated spectra (e.g., B3LYP vs. B3PW91) highlight the need for multi-method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.